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Compound of Interest

Compound Name: Finerenone-d3

Cat. No.: B12381673 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a projected pharmacological profile of a deuterated analog

of finerenone based on the known pharmacology of finerenone and the established principles

of the kinetic isotope effect of deuterium substitution in drug metabolism. As of the date of this

document, no specific preclinical or clinical data for a deuterated version of finerenone is

publicly available. The information presented herein is intended for research and informational

purposes only.

Introduction
Finerenone (Kerendia®) is a potent and selective, non-steroidal mineralocorticoid receptor

(MR) antagonist.[1][2] It is approved for the treatment of chronic kidney disease (CKD)

associated with type 2 diabetes (T2D) to reduce the risk of end-stage kidney disease,

cardiovascular death, and hospitalization for heart failure.[1][2] Finerenone's unique non-

steroidal structure allows for a distinct binding mode to the MR, leading to effective inhibition of

pro-inflammatory and pro-fibrotic gene transcription.[3]

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium,

is a strategy in drug development to improve the pharmacokinetic profile of a drug. By

strengthening the chemical bond, deuteration can slow down metabolic processes, particularly

those mediated by cytochrome P450 (CYP) enzymes. This can lead to increased drug

exposure, a longer half-life, and potentially a more favorable dosing regimen. This guide
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explores the projected pharmacological profile of a deuterated finerenone, based on the

extensive data available for the parent compound.

Mechanism of Action
Finerenone is a selective antagonist of the mineralocorticoid receptor. Overactivation of the MR

by aldosterone and cortisol contributes to inflammation and fibrosis in the heart and kidneys.

Finerenone binds to the MR, preventing the recruitment of transcriptional coactivators, which in

turn inhibits the transcription of pro-inflammatory and pro-fibrotic genes. This mechanism is

distinct from steroidal MRAs and contributes to its efficacy in reducing the progression of renal

and cardiovascular disease in patients with CKD and T2D.

The mechanism of action of a deuterated finerenone is expected to be identical to that of

finerenone, as deuteration does not typically alter the pharmacodynamic interactions of a drug

with its target receptor.

Signaling Pathway
The binding of aldosterone to the mineralocorticoid receptor (MR) in the cytoplasm triggers the

dissociation of heat shock proteins (HSPs). The activated MR-aldosterone complex then

translocates to the nucleus, where it binds to hormone response elements (HREs) on the DNA.

This binding initiates the recruitment of coactivators, leading to the transcription of target genes

that promote inflammation, fibrosis, and sodium retention. Finerenone, as an MR antagonist,

blocks this cascade.
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Caption: Mineralocorticoid Receptor (MR) Signaling Pathway and Finerenone's Point of

Intervention.

Pharmacological Profile: Finerenone vs. Projected
Deuterated Finerenone
Pharmacodynamics
The pharmacodynamic properties of deuterated finerenone are anticipated to be very similar to

those of finerenone, as isotopic substitution is unlikely to alter receptor binding affinity.

Parameter Finerenone
Projected
Deuterated
Finerenone

Reference

Target
Mineralocorticoid

Receptor (MR)

Mineralocorticoid

Receptor (MR)

Mechanism
Selective MR

Antagonist

Selective MR

Antagonist

Receptor Binding

Affinity (IC50)
18 nM ~18 nM

Selectivity

High selectivity for MR

over androgen,

progesterone,

estrogen, and

glucocorticoid

receptors.

Expected to be

similarly high.

Pharmacokinetics
The primary motivation for deuterating finerenone would be to improve its pharmacokinetic

profile. Finerenone is extensively metabolized, primarily by CYP3A4 (~90%) and to a lesser

extent by CYP2C8 (~10%), into inactive metabolites. Deuteration at the sites of metabolic

attack could slow this process due to the kinetic isotope effect.
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Parameter Finerenone
Projected
Deuterated
Finerenone

Reference

Bioavailability ~43.5% Potentially Increased

Time to Cmax (Tmax) 0.5 - 1.5 hours Potentially Delayed

Plasma Protein

Binding

~92% (mainly to

albumin)
Unchanged

Volume of Distribution

(Vd)
52.6 L Unchanged

Metabolism
~90% CYP3A4, ~10%

CYP2C8

Slower metabolism by

CYP3A4/2C8

Metabolites Inactive Inactive

Half-life (t1/2) 2 - 3 hours Potentially Prolonged

Excretion
~80% urine, ~20%

feces
Similar excretion route

The Deuterium Kinetic Isotope Effect
The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when one of the

atoms in the reactants is replaced by one of its isotopes. For drug metabolism, replacing a

carbon-hydrogen (C-H) bond with a carbon-deuterium (C-D) bond can slow the rate of bond

cleavage by metabolic enzymes like CYPs. This is because the C-D bond has a lower

vibrational frequency and thus a higher activation energy for cleavage.
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Caption: The Deuterium Kinetic Isotope Effect on Finerenone Metabolism.

Detailed Experimental Protocols
The following are representative protocols for key experiments to characterize the

pharmacological profile of a novel MR antagonist like deuterated finerenone.

Mineralocorticoid Receptor Binding Assay (Radioligand
Displacement)
Objective: To determine the binding affinity (Ki) of deuterated finerenone for the human

mineralocorticoid receptor.

Methodology:

Receptor Preparation: Prepare cell membrane homogenates from cells overexpressing the

human mineralocorticoid receptor.

Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed

concentration of a radiolabeled MR ligand (e.g., [³H]-aldosterone) and varying concentrations

of the test compound (deuterated finerenone) or a reference compound (finerenone).
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Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to

reach equilibrium.

Separation: Separate bound from free radioligand by rapid vacuum filtration through a glass

fiber filter, which traps the membranes.

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the test

compound concentration. Determine the IC50 (the concentration of the compound that

inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the

Ki value using the Cheng-Prusoff equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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